trans-2-Methylcyclohexyl acetate

Beschreibung

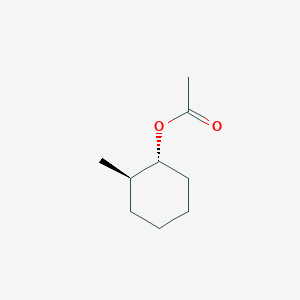

Molecular Formula: C₉H₁₆O₂

Average Mass: 156.225 g/mol

Stereochemistry: Features a trans-configuration at the 2-position of the cyclohexyl ring, where the methyl group and acetate substituent are on opposite sides of the ring . This stereochemistry significantly impacts its physical properties and reactivity compared to cis-isomers.

Synonyms:

- Acetic acid (2-methylcyclohexyl) ester

- 2-Methylcyclohexanol acetate

- trans-(±)-2-Methylcyclohexyl acetate .

Synthesis: Predominantly formed via acetolysis of 4-methyl-5-hexenyl derivatives under chair-like conformations, yielding ~83% trans-2-Methylcyclohexyl acetate due to minimized steric hindrance .

Eigenschaften

CAS-Nummer |

15288-15-0 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

[(1R,2R)-2-methylcyclohexyl] acetate |

InChI |

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 |

InChI-Schlüssel |

AKIIJALHGMKJEJ-VXNVDRBHSA-N |

SMILES |

CC1CCCCC1OC(=O)C |

Isomerische SMILES |

C[C@@H]1CCCC[C@H]1OC(=O)C |

Kanonische SMILES |

CC1CCCCC1OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent-Free Catalytic Esterification

The solvent-free method, as disclosed in CN104557526A, employs a sulfonic acid cation exchange resin (e.g., polystyrene sulfonic acid) to catalyze the reaction between 2-methylcyclohexanol and acetic acid at a molar ratio of 1:1.2–1.5. Key operational parameters include:

-

Temperature : 80–150°C (optimized at 100–120°C).

-

Reaction Time : 2–3 hours to reach equilibrium.

-

Vacuum Distillation : Post-reaction vacuum (-0.05 to -0.1 MPa) removes water, shifting equilibrium toward ester formation.

A two-stage rectification process further purifies the product:

Catalytic Considerations and Byproduct Mitigation

The choice of sulfonic acid resin mitigates side reactions such as dehydration of 2-methylcyclohexanol to 2-tetrahydrotoluene, which is suppressed to <1% under optimized conditions. Comparative studies highlight the resin’s superiority over homogeneous acids (e.g., H₂SO₄), which necessitate neutralization steps and generate waste.

Hydrogenation-Esterification Sequential Synthesis

Hydrogenation of o-Cresol to 2-Methylcyclohexanol

CN105315156A outlines a two-step process starting with the hydrogenation of o-cresol dissolved in methylcyclohexane. Using a palladium-based catalyst and high-purity hydrogen at 80–120°C, o-cresol is converted to a cis-trans mixture of 2-methylcyclohexanol . The trans-isomer predominates (≈50%), but its steric hindrance necessitates tailored esterification conditions.

Esterification with Acetic Acid

The hydrogenated product undergoes esterification using acetic acid as the acylating agent. Key innovations include:

-

Drip-Feed Addition : Acetic acid is slowly introduced into the reaction’s stirred central zone to maintain homogeneity.

-

Temperature Control : 110–130°C to balance reaction rate and byproduct suppression.

-

Catalyst Selection : Acidic ion-exchange resins or zeolites enhance selectivity for the trans-ester.

This method achieves a 93.2% overall yield from o-cresol, with the trans-isomer constituting >99% of the final product.

Comparative Analysis of Preparation Methods

Advantages and Limitations :

-

Solvent-Free Method : Eliminates solvent recovery, reduces energy consumption, and simplifies purification. However, it requires precise vacuum control to prevent thermal degradation.

-

Sequential Method : Ideal for integrating upstream hydrogenation processes but involves higher capital costs for hydrogenation infrastructure.

Industrial Applications and Scalability

The solvent-free method is favored for large-scale production due to its minimal waste and compatibility with continuous rectification systems. In contrast, the hydrogenation-esterification route is suited for facilities already producing cyclohexanol derivatives, leveraging existing hydrogenation reactors. Recent patents emphasize process intensification through:

Wissenschaftliche Forschungsanwendungen

Synthesis of trans-2-Methylcyclohexyl Acetate

The synthesis of this compound typically involves the hydrogenation of ortho-cresol followed by esterification with acetic acid. A notable method includes:

- Hydrogenation : Ortho-cresol is dissolved in methylcyclohexane and subjected to hydrogenation using a catalyst such as Raney nickel. This reaction yields 2-methylcyclohexanol with high efficiency (transformation efficiency ≥ 99.5% and yield ≥ 98%) .

- Esterification : The resulting 2-methylcyclohexanol is then reacted with acetic acid in the presence of an esterifying catalyst. The optimized conditions can achieve esterification yields exceeding 96% while minimizing by-products .

Industrial Applications

This compound has several key industrial applications:

- Solvent : It is widely used as an extracting solvent due to its favorable solubility properties, making it effective for separating various chemical compounds .

- Chemical Intermediate : The compound serves as a precursor in the synthesis of other chemicals, facilitating the production of fragrances and flavoring agents in the food and cosmetic industries .

- Pharmaceuticals : Its role as a solvent and intermediate in drug formulation highlights its importance in pharmaceutical applications, where purity and efficacy are critical .

Case Study 1: Extraction Processes

In a study examining extraction processes, this compound was utilized to extract essential oils from plant materials. The results indicated that this compound effectively enhanced the yield of desired aromatic compounds while preserving their integrity, demonstrating its utility in natural product chemistry .

Case Study 2: Flavoring Agents

Research on flavoring agents highlighted the use of this compound in formulations aimed at replicating fruity flavors. The compound's unique olfactory characteristics contributed to the overall flavor profile, making it a valuable ingredient in the food industry .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Stereochemical Control : Chair-like transition states during cyclization dictate product ratios. This compound’s high yield underscores its thermodynamic stability .

LogP Trends : Methyl substitution increases hydrophobicity (higher logP) compared to cyclohexyl acetate, influencing solubility and bioavailability in pharmaceutical contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-Methylcyclohexyl acetate, and how can stereoselectivity be controlled?

- Methodological Answer : The compound is synthesized via solvolysis of 2-methyl-5-hexenyl brosylate precursors, favoring a chair-like transition state. Under controlled conditions (e.g., polar solvents, ambient temperature), this yields 83% trans isomer due to equatorial methyl orientation. Stereoselectivity is enhanced by selecting precursors that stabilize chair conformers and avoiding steric hindrance. Fractional distillation or preparative GC isolates the trans isomer, with purity confirmed via GC-MS and NMR .

Q. Which spectroscopic techniques are most reliable for confirming the trans configuration?

- Methodological Answer : Chiral shift reagents (e.g., Eu-Resolve®) in NMR spectroscopy resolve diastereomeric splitting, while coupling constants () and nuclear Overhauser effect (NOE) experiments confirm spatial proton arrangements. For example, this compound exhibits distinct H-NMR signals for axial/equatorial protons and NOE correlations between the methyl group and adjacent acetate protons .

Q. How can researchers purify this compound from isomeric mixtures?

- Methodological Answer : Use fractional distillation (boiling point differences) or preparative chromatography (GC/HPLC). Validate purity via retention time matching in GC-MS and comparison to reference spectra. Anhydrous conditions prevent hydrolysis during purification .

Advanced Research Questions

Q. What mechanistic insights explain minor cis isomer formation during synthesis?

- Methodological Answer : Minor cis isomers (~17%) arise from axial nucleophilic attack on the carbocation intermediate or boat-like conformers. Investigate using kinetic isotope effects (KIEs) to track attack trajectories or low-temperature NMR to capture transient conformers. Computational modeling (DFT) can assess transition-state energies and steric effects .

Q. How can data contradictions in reported yields be resolved across studies?

- Methodological Answer : Discrepancies often stem from solvent polarity, temperature, or precursor conformation. Reproduce reactions under standardized conditions (e.g., acetonitrile, 25°C) and use kinetic studies to isolate variables. Cross-validate yields via isotopic labeling and compare with solvolysis data from Table I (83% trans yield under chair-like conditions) .

Q. What role does steric hindrance play in stabilizing intermediates during synthesis?

- Methodological Answer : Steric effects in chair conformers (e.g., equatorial methyl groups) stabilize carbocation intermediates by minimizing 1,3-diaxial interactions. Use Hammett/Taft steric parameters to correlate substituent size with reaction rates. Molecular mechanics simulations (e.g., MM2) quantify strain energies in alternative conformers .

Q. How can computational methods improve the design of stereoselective syntheses?

- Methodological Answer : Density Functional Theory (DFT) predicts transition-state geometries and activation energies. For example, simulations of 2-methyl-5-hexenyl brosylate cyclization reveal a 3.9 kcal/mol preference for chair-like over boat-like conformers. Pair computational results with experimental kinetics (Eyring plots) to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.